molecular formula C15H21ClN2O B2837531 1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2097889-27-3

1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride

Cat. No. B2837531
CAS RN: 2097889-27-3
M. Wt: 280.8
InChI Key: NHUDGJYWYLWXLW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .


Synthesis Analysis

The synthesis of THIQs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain molecules .


Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .

Scientific Research Applications

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c1-16-14(6-7-15(16)18)11-17-9-8-12-4-2-3-5-13(12)10-17;/h2-5,14H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUDGJYWYLWXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN2CCC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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